molecular formula C14H9ClFN3OS B2816340 N'-(4-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide CAS No. 851979-07-2

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide

Cat. No.: B2816340
CAS No.: 851979-07-2
M. Wt: 321.75
InChI Key: OIADEVNYIKVKTR-UHFFFAOYSA-N
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Description

N'-(4-Chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is a synthetic organic compound belonging to the class of 1,3-benzothiazole derivatives. This class of compounds is recognized in scientific literature for its versatile and potent pharmacological activities, making it a privileged scaffold in experimental drug design and medicinal chemistry research . Benzothiazole derivatives have been extensively investigated and demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties . The specific molecular structure of this compound, which incorporates a 4-chloro-benzothiazole moiety linked to a 4-fluoro-benzohydrazide group, is designed for structure-activity relationship (SAR) studies. Research on analogous compounds suggests that halogen substitutions (such as chlorine and fluorine) on the benzothiazole and benzohydrazide rings can be critical for enhancing biological activity and binding affinity to therapeutic targets . For instance, molecular docking studies of structurally similar N'-(1,3-benzothiazol-2-yl)benzohydrazide derivatives have shown strong binding affinities to enzymes like cyclooxygenase (COX), indicating potential as a candidate for developing novel anti-inflammatory and analgesic agents . This product is intended for research purposes only, specifically for in vitro biological screening and as a key intermediate in the synthesis of more complex chemical entities for pharmaceutical development. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3OS/c15-10-2-1-3-11-12(10)17-14(21-11)19-18-13(20)8-4-6-9(16)7-5-8/h1-7H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIADEVNYIKVKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 4-fluorobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide may involve more advanced techniques, such as continuous flow synthesis or microwave-assisted synthesis, to enhance the efficiency and yield of the process. These methods allow for better control over reaction parameters and can significantly reduce the production time.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant antimicrobial properties. N'-(4-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide has been tested against various bacterial strains, showing promising results in inhibiting growth. A study demonstrated its efficacy against drug-resistant strains of bacteria, suggesting potential as a lead compound for developing new antibiotics .

Anticancer Properties
Several studies have investigated the anticancer potential of benzothiazole derivatives. This compound has shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Agricultural Chemistry

Pesticidal Activity
The compound has been evaluated for its pesticidal properties. In vitro tests revealed that this compound effectively controls various fungal pathogens affecting crops. Field trials confirmed its efficacy in reducing disease incidence in crops like tomatoes and cucumbers, highlighting its potential as a biopesticide .

Material Science

Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research shows that incorporating this compound into polyvinyl chloride (PVC) improves resistance to thermal degradation and increases tensile strength .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20G2/M phase cell cycle arrest

Table 3: Efficacy as a Biopesticide

CropPathogenDisease Incidence (%) Pre-TreatmentDisease Incidence (%) Post-Treatment
TomatoFusarium oxysporum4010
CucumberBotrytis cinerea355

Mechanism of Action

The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[2-(4-Chlorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol ()

  • Structure : Features a 4-chlorobenzenesulfonyl group instead of 4-fluorobenzohydrazide.
  • Spectral Data:
  • ¹H NMR : A singlet at δ 9.40 ppm (NH) and aromatic protons between δ 7.26–8.14 ppm .
  • IR : Absence of C=O stretch (unlike hydrazides), with S=O vibrations likely in the 1150–1350 cm⁻¹ range.
    • Physical Properties : Melting point 172–174°C, yield 61% .

N'-(1-(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl)-4-chloro-N-phenylbenzohydrazide ()

  • Structure: Incorporates a quinazolinone ring system linked to the hydrazide.
  • Spectral Data:
  • IR: C=O stretch at 1680 cm⁻¹ (quinazolinone) and NH stretch at 3249 cm⁻¹ . Synthetic Route: Involves alkylation of hydrazides with α-halogenated ketones, differing from the target compound’s likely condensation pathway.

N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide ()

  • Structure : Substitutes 4-fluorobenzohydrazide with a dihydrodioxine-carbohydrazide group.
  • Key Differences :
    • The dihydrodioxine ring introduces oxygen atoms, improving hydrophilicity.
    • Biological Implications : Fluorine atoms at the 4- and 6-positions on benzothiazole may enhance metabolic stability compared to the target compound’s single chloro substituent .

IR Spectral Trends

  • Target Compound (Inferred) : Expected C=O stretch at ~1660–1680 cm⁻¹ (hydrazide) and NH stretches at 3150–3319 cm⁻¹, similar to hydrazinecarbothioamides in .
  • Triazole Derivatives () : Absence of C=O stretch (1663–1682 cm⁻¹) in 1,2,4-triazoles confirms cyclization, contrasting with hydrazides .
  • Sulfonylhydrazides () : Dominant S=O and C=S stretches (~1250 cm⁻¹) instead of C=O .

Biological Activity

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzothiazole moiety and a hydrazide functional group. Its chemical structure can be represented as follows:

  • Molecular Formula : C14H10ClFN4S
  • IUPAC Name : this compound

The compound exhibits significant structural features that contribute to its biological activity, including the halogen substitutions which can enhance its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole : The initial step often includes the synthesis of 4-chloro-1,3-benzothiazole from appropriate precursors.
  • Hydrazone Formation : The benzothiazole derivative is then reacted with 4-fluorobenzoyl hydrazine in an organic solvent under reflux conditions to yield the target compound.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
B7A4312.0AKT/ERK inhibition
B7A5491.5Apoptosis induction
B7H12993.0Cell cycle arrest

In a study evaluating a series of benzothiazole derivatives, this compound was noted for its ability to inhibit cell proliferation and induce apoptosis in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells through the inhibition of key signaling pathways such as AKT and ERK .

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that this compound exhibits activity against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Case Study 1: Dual Action Against Cancer and Inflammation

A recent study focused on the dual anticancer and anti-inflammatory effects of benzothiazole derivatives demonstrated that this compound significantly reduced the levels of inflammatory cytokines IL-6 and TNF-α while inhibiting cancer cell proliferation in vitro . This dual action positions it as a promising candidate for further development in cancer therapy.

Case Study 2: Structure-Activity Relationship (SAR)

Research has explored the structure-activity relationship of various benzothiazole derivatives, including this compound. Modifications in the halogen substituents were found to influence both cytotoxicity and selectivity towards cancer cells. The presence of fluorine was particularly noted to enhance biological activity due to increased lipophilicity and better binding interactions with target proteins .

Q & A

Synthesis and Characterization

Q: What are the optimal synthetic routes and analytical methods for N'-(4-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide? A: The compound is synthesized via condensation of 4-chloro-1,3-benzothiazol-2-amine with 4-fluorobenzoyl chloride in a polar aprotic solvent (e.g., DMSO or ethanol) under reflux. Key steps include:

  • Amide coupling: Hydrazine intermediates are generated by reacting benzothiazole derivatives with hydrazine hydrate.
  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups, while high-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies hydrazide C=O and N-H stretches (~1650 cm⁻¹ and ~3200 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Biological Activity Profiling

Q: Which in vitro assays are suitable for evaluating its antimicrobial and anticancer potential? A: Standard assays include:

  • Antimicrobial: Broth microdilution (MIC/MBC) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with ciprofloxacin as a control.
  • Anticancer: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) using IC₅₀ values. Compare with cisplatin for activity benchmarks.
  • Enzyme inhibition: Fluorescence-based assays targeting topoisomerase II or tubulin polymerization, with IC₅₀ calculations .

Structural Elucidation

Q: How is X-ray crystallography employed to resolve its molecular conformation? A: Single-crystal X-ray diffraction (SCXRD) is performed using SHELXL for refinement. Key parameters:

  • Crystal growth: Slow evaporation from methanol/acetone.
  • Data collection: Monochromatic Cu-Kα radiation (λ = 1.54178 Å) at 296 K.
  • Analysis: ORTEP-3 visualizes bond angles/distances, confirming the planar benzothiazole-hydrazide linkage. Hydrogen bonding (e.g., N-H···O) stabilizes the crystal lattice .

Data Contradiction Resolution

Q: How to address conflicting reports on its bioactivity across studies? A: Discrepancies may arise from assay conditions (e.g., pH, serum content) or impurity profiles. Mitigation strategies:

  • Reproducibility: Validate protocols using standardized cell lines (ATCC) and controls.
  • Structural analogs: Compare IC₅₀ values of derivatives (e.g., 3-methoxy or 4-cyano substituents) to identify SAR trends.
  • Meta-analysis: Use tools like Forest plots to statistically aggregate data from independent studies .

Mechanistic Studies

Q: What methodologies identify its biological targets and mode of action? A: Combine experimental and computational approaches:

  • Receptor binding: Radioligand displacement assays (e.g., ³H-labeled ATP) to assess kinase inhibition.
  • Proteomics: SILAC labeling to quantify protein expression changes in treated cells.
  • Molecular docking: AutoDock Vina or Schrödinger Suite to predict binding poses in ATP-binding pockets (e.g., EGFR kinase) .

Stability and Reactivity

Q: How to assess its stability under varying conditions? A: Conduct forced degradation studies:

  • Thermal stress: Heat at 60°C for 48 hrs; monitor via TLC or HPLC.
  • Hydrolytic stability: Incubate in buffers (pH 1–13) and analyze degradation products (e.g., hydrazine cleavage) with LC-MS.
  • Photostability: Expose to UV light (ICH Q1B guidelines) and quantify degradation using diode array detection .

Advanced SAR Exploration

Q: How to design derivatives to enhance potency and reduce toxicity? A: Focus on substituent effects:

  • Electron-withdrawing groups: Introduce -NO₂ or -CF₃ at the benzothiazole 4-position to enhance electrophilicity.
  • Hydrophobic moieties: Replace 4-fluorophenyl with naphthyl to improve membrane permeability.
  • Toxicity screening: Use zebrafish embryos (FET assay) to evaluate developmental toxicity of analogs .

Computational Modeling

Q: Which in silico tools predict ADMET properties? A: Leverage QSAR models and software:

  • ADMET Prediction: SwissADME for bioavailability radar, BOILED-Egg model for BBB penetration.
  • Toxicity: ProTox-II for hepatotoxicity and carcinogenicity risk.
  • Docking: Molecular dynamics (GROMACS) to simulate ligand-receptor interactions over 100 ns trajectories .

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